Product packaging for 6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine(Cat. No.:)

6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine

Cat. No.: B13450515
M. Wt: 232.46 g/mol
InChI Key: PXILHUXAXLLENA-UHFFFAOYSA-N
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Description

Overview of Fused Nitrogen Heterocycles in Contemporary Organic Chemistry

Fused nitrogen heterocycles are organic compounds in which two or more rings, at least one of which contains a nitrogen atom, share a pair of atoms. This structural fusion creates rigid, planar, or near-planar systems with unique electronic properties. These scaffolds are ubiquitous in nature, forming the core of many alkaloids, pigments, and nucleic acids. In synthetic chemistry, they are considered "privileged scaffolds" because their frameworks can be readily modified to interact with a wide array of biological targets. nih.govmdpi.com Their applications are extensive, ranging from pharmaceuticals and agrochemicals to organic light-emitting diodes (OLEDs) and dyes. mdpi.com The development of novel synthetic methods to access structurally diverse fused heterocycles remains a vibrant area of research, driven by the continuous demand for new molecules with tailored properties.

Structural Framework and General Significance of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The pyrazolo[1,5-a]pyrimidine framework consists of a five-membered pyrazole (B372694) ring fused to a six-membered pyrimidine (B1678525) ring. nih.gov This bicyclic system is an isostere of purine, a fundamental component of DNA and RNA, which partially explains its broad biological relevance. rsc.org The arrangement of nitrogen atoms in the scaffold allows for multiple points of interaction, including hydrogen bonding and metal coordination, making it an ideal platform for designing enzyme inhibitors. mdpi.com

Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including roles as anticancer, anti-inflammatory, antiviral, and central nervous system agents. nih.govmdpi.com Notably, several marketed drugs and clinical candidates for treating cancers, particularly those driven by kinases, feature the pyrazolo[1,5-a]pyrimidine core. mdpi.com This success has cemented its status as a cornerstone in modern medicinal chemistry.

Table 1: Examples of Marketed Drugs Featuring the Pyrazolo[1,5-a]pyrimidine Scaffold

Drug Name Therapeutic Area Primary Target
Larotrectinib Oncology Tropomyosin receptor kinase (Trk)
Entrectinib Oncology Trk, ROS1, ALK
Repotrectinib Oncology Trk, ROS1
Zaleplon CNS GABA-A receptor

This table presents examples of drugs built upon the pyrazolo[1,5-a]pyrimidine core, highlighting its therapeutic importance.

Evolution of Synthetic Methodologies for the Pyrazolo[1,5-a]pyrimidine Core

The construction of the pyrazolo[1,5-a]pyrimidine ring system has been an area of intense synthetic exploration. The most prevalent and versatile method involves the condensation reaction between a 5-aminopyrazole derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov This approach allows for the introduction of a wide variety of substituents onto the pyrimidine ring.

Over the years, synthetic strategies have evolved to enhance efficiency, yield, and molecular diversity. Key developments include:

Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields for cyclocondensation reactions. nih.gov

Multi-component reactions: These strategies allow for the assembly of complex pyrazolo[1,5-a]pyrimidines in a single step from three or more starting materials, increasing synthetic efficiency.

Palladium-catalyzed cross-coupling reactions: Techniques like Suzuki and Buchwald-Hartwig couplings are employed for the post-functionalization of the core, enabling the introduction of aryl and amino groups. sigmaaldrich.com

Green chemistry approaches: The use of more environmentally benign solvents and catalysts is a growing trend in the synthesis of these heterocycles.

These advancements have provided chemists with a robust toolbox to generate large libraries of pyrazolo[1,5-a]pyrimidine derivatives for biological screening and materials science applications. nih.gov

Current Research Focus on Halogenated Pyrazolo[1,5-a]pyrimidine Compounds

Halogenated organic compounds are of paramount importance in synthetic chemistry, serving as versatile intermediates for further molecular elaboration. The introduction of halogen atoms (F, Cl, Br, I) onto the pyrazolo[1,5-a]pyrimidine scaffold creates reactive handles for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. sigmaaldrich.com

The position and nature of the halogen atom can be strategically chosen to direct subsequent reactions. For example, chloro and bromo substituents are excellent leaving groups for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the construction of carbon-carbon and carbon-nitrogen bonds. This is a cornerstone strategy in the synthesis of complex drug candidates, particularly kinase inhibitors, where specific aryl and heteroaryl moieties are required for potent and selective binding. nih.gov Dihalogenated derivatives, in particular, offer the potential for sequential, site-selective functionalization, further expanding the accessible chemical space. nih.gov

The compound 6-Bromo-2-chloropyrazolo[1,5-a]pyrimidine (CAS Number: 1780378-45-1) is a dihalogenated derivative of the parent scaffold. bldpharm.com While detailed academic studies focusing exclusively on this specific isomer are not extensively documented in publicly available literature, its structure points to significant potential as a key synthetic intermediate, or "synthon."

Based on the established reactivity of related halogenated pyrimidines and pyrazolo[1,5-a]pyrimidines, the two halogen atoms in this compound exhibit differential reactivity. The chlorine atom at the 2-position and the bromine atom at the 6-position serve as distinct reaction sites. This differential reactivity is crucial for synthetic chemists, as it allows for selective and sequential modification of the scaffold.

Table 2: Potential Synthetic Transformations of this compound

Position Halogen Potential Reaction Reagents/Catalyst (Example) Resulting Bond
C2 Chlorine Nucleophilic Aromatic Substitution Amines, Alcohols C-N, C-O
C6 Bromine Suzuki Cross-Coupling Arylboronic acid / Pd catalyst C-C
C6 Bromine Sonogashira Coupling Terminal alkyne / Pd, Cu catalyst C-C (alkyne)

This table outlines the expected, distinct reactivity at the C2 and C6 positions, making the compound a valuable building block for creating diverse and complex molecules.

The utility of such a dihalogenated synthon is particularly evident in the construction of libraries of compounds for drug discovery. For instance, in the development of kinase inhibitors, a common strategy involves attaching a "hinge-binding" moiety and a "selectivity-pocket" moiety to a central scaffold. This compound is ideally suited for this purpose, allowing for the sequential introduction of different functional groups at the C2 and C6 positions to optimize potency and selectivity against a specific biological target. Although specific examples for this exact isomer are sparse, the principle is well-established with closely related isomers like 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrClN3 B13450515 6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-chloropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-2-9-6-1-5(8)10-11(6)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXILHUXAXLLENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Bromo 2 Chloropyrazolo 1,5 a Pyrimidine and Analogues

Strategic Approaches for Pyrazolo[1,5-A]pyrimidine (B1248293) Ring System Construction

The construction of the pyrazolo[1,5-a]pyrimidine ring system is primarily achieved by forming the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core. mdpi.com The most prevalent and versatile strategy involves the reaction of a nucleophilic aminopyrazole with a biselectrophilic three-carbon unit, which facilitates the cyclization to form the fused six-membered pyrimidine ring. mdpi.comnih.gov

Cyclocondensation reactions represent the cornerstone for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov This approach typically involves the condensation of an amino-substituted pyrazole with a 1,3-biselectrophilic compound, leading to the formation of the fused pyrimidine ring. nih.govnih.gov

The most widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine system is the cyclocondensation of 5-aminopyrazoles with various 1,3-biselectrophilic reagents. nih.govnih.gov In this reaction, the 5-aminopyrazole acts as a 1,3-bisnucleophile. nih.gov The reaction typically initiates with the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the electrophilic centers, followed by an intramolecular cyclization involving a ring nitrogen atom and the second electrophilic center, ultimately yielding the fused bicyclic system after dehydration. nih.govbeilstein-journals.org The versatility of this method allows for the introduction of a wide array of substituents at positions 2, 5, 6, and 7 of the final scaffold by simply varying the substitution pattern on the aminopyrazole and the biselectrophilic partner. mdpi.comnih.gov

Among the various 1,3-biselectrophilic reagents, β-dicarbonyl compounds and their equivalents, such as β-enaminones, are frequently employed. bme.hunih.gov The reaction between a 5-aminopyrazole and a β-dicarbonyl compound, like acetylacetone (B45752) or ethyl acetoacetate, typically proceeds under acidic or basic conditions. nih.gov The aminopyrazole's nucleophilic nitrogen attacks a carbonyl carbon, initiating a condensation and subsequent cyclization process to form the pyrimidine ring. nih.gov

Enaminones are also highly effective reagents for this transformation. bme.hu They can be synthesized beforehand or generated in situ. For instance, the reaction of methyl ketones with N,N-dimethylformamide-dimethylacetal (DMF-DMA) produces β-enaminones, which then react with 5-aminopyrazoles to yield 7-substituted pyrazolo[1,5-a]pyrimidines. rsc.org This two-step, one-pot approach is an efficient way to access these compounds. rsc.org

Table 1: Examples of 1,3-Biselectrophilic Reagents in Cyclocondensation Reactions

1,3-Biselectrophilic ReagentResulting Substituents (Example)Reference
Pentane-2,4-dione (Acetylacetone)5,7-Dimethyl nih.gov
Ethyl Acetoacetate5-Methyl-7-hydroxy nih.gov
Arylidenemalononitriles7-Amino-5-aryl-6-cyano mdpi.com
β-KetonitrilesVariously substituted nih.gov
N,N-Dimethylformamide-dimethylacetal (with a ketone)7-Substituted rsc.org

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering high efficiency and atom economy by combining three or more starting materials in a single step. nih.govdistantreader.org This approach is well-suited for the assembly of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov A common MCR strategy involves the one-pot reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene (B1212753) compound such as malononitrile (B47326) or a β-dicarbonyl compound. nih.gov The reaction is believed to proceed through the initial formation of an imine intermediate from the aldehyde and the aminopyrazole, which is then attacked by the nucleophilic activated methylene compound, followed by cyclization and aromatization to yield the final product. nih.gov MCRs are advantageous due to their operational simplicity, reduction of waste, and the ability to generate highly substituted and structurally diverse pyrazolo[1,5-a]pyrimidine libraries. distantreader.org

The application of microwave irradiation has revolutionized the synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net Compared to conventional heating methods that often require long reaction times and can lead to side product formation, microwave-assisted organic synthesis (MAOS) offers significant advantages. nih.govmdpi.com These benefits include dramatically reduced reaction times (often from hours to minutes), improved reaction yields, and enhanced product purity. nih.govnih.gov

Microwave heating has been successfully applied to various synthetic routes for pyrazolo[1,5-a]pyrimidines, including cyclocondensation and multi-component reactions. nih.govresearchgate.net For example, the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds proceeds within minutes under microwave conditions, yielding products in high purity. nih.gov Similarly, the cyclization of 5-amino-1H-pyrazoles with various electrophiles is significantly accelerated, demonstrating the efficiency of this technology in constructing the desired scaffold. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

ReactionMethodTemperature (°C)TimeYield (%)Reference
Condensation of 5-aminopyrazole with enaminoneAcetic Acid Reflux~1183 h80-87 rsc.org
Condensation of 5-aminopyrazole with enaminoneMicrowave Irradiation18015 min88-96 rsc.org

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazolo[1,5-a]pyrimidines to create more sustainable and environmentally friendly processes. bme.hursc.org This involves strategies aimed at minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. rsc.org Key green approaches include the use of alternative energy sources like microwave and ultrasound irradiation, the employment of environmentally benign solvents such as water or polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions. bme.hursc.orgresearchgate.net

Cyclocondensation Reactions for Pyrimidine Ring Formation

Introduction of Halogen Substituents: Bromination and Chlorination Strategies

The precise installation of halogen atoms at specific positions of the pyrazolo[1,5-a]pyrimidine core is a fundamental step in the synthesis of tailored analogues. Regioselective halogenation is often challenging due to the presence of multiple reactive sites on the heterocyclic system. Consequently, a variety of methods have been developed to control the position of halogenation.

Regioselective Halogenation Techniques

The direct halogenation of the pyrazolo[1,5-a]pyrimidine ring system can be achieved with high regioselectivity, primarily at the C3 position, which is the most electronically activated site towards electrophilic attack.

One effective method for regioselective C3 halogenation employs potassium halide salts in the presence of a hypervalent iodine(III) reagent, such as phenyliodine(III) diacetate (PIDA). nih.govrsc.orgnih.gov This approach is advantageous due to its mild reaction conditions, often conducted at ambient temperature in aqueous solvents, making it an environmentally friendly option. nih.govrsc.orgnih.gov The reaction proceeds via an electrophilic substitution mechanism. nih.govnih.gov For instance, the reaction of a pyrazolo[1,5-a]pyrimidine with potassium iodide, bromide, or chloride in the presence of PIDA yields the corresponding 3-iodo, 3-bromo, or 3-chloro derivative in good to excellent yields. nih.govrsc.orgnih.gov

Another widely used strategy for regioselective halogenation involves the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). researchgate.net These reagents are effective electrophilic halogenating agents for a variety of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines. The reactions are typically carried out in organic solvents like tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl4). acs.org By carefully controlling the reaction conditions and the stoichiometry of the NXS reagent, it is possible to achieve mono- or di-halogenation. researchgate.net For example, treatment of a pyrazolo[1,5-a]pyrimidine with one equivalent of NBS can lead to the formation of the 3-bromo derivative, while the use of excess NBS can result in the formation of a 3,6-dibromo species. researchgate.net

The table below summarizes representative conditions for regioselective halogenation of the pyrazolo[1,5-a]pyrimidine core.

Halogenating AgentReagentSolventTemperaturePosition of HalogenationReference
Potassium Halide/PIDAKX (X = I, Br, Cl)H₂ORoom TemperatureC3 nih.govrsc.orgnih.gov
N-HalosuccinimideNBS or NCSTHF or CCl₄VariesC3, C3/C6 researchgate.netacs.org

Oxidative Halogenation Methodologies

Oxidative halogenation provides an alternative route to halogenated pyrazolo[1,5-a]pyrimidines, often proceeding through a different mechanism than direct electrophilic halogenation. These methods can offer unique regioselectivities and are particularly useful for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines.

A notable oxidative halogenation method involves the use of potassium persulfate (K₂S₂O₈) as an oxidant in the presence of a sodium halide salt (NaX, where X = I, Br, or Cl). nih.govacs.org This reaction can be performed as a one-pot, three-component reaction between an aminopyrazole, an enaminone or chalcone, and a sodium halide, leading directly to the 3-halogenated pyrazolo[1,5-a]pyrimidine. nih.govacs.org Alternatively, pre-formed pyrazolo[1,5-a]pyrimidines can be directly halogenated at the C3 position using this NaX/K₂S₂O₈ system in water. nih.govacs.org This method is highly regioselective for the C3 position. nih.gov

The proposed mechanism for this transformation involves the initial formation of the pyrazolo[1,5-a]pyrimidine core, followed by oxidation of the halide salt by K₂S₂O₈ to generate the active halogenating species. This species then undergoes an electrophilic attack on the electron-rich C3 position of the pyrazolo[1,5-a]pyrimidine ring. The reaction conditions are generally mild, and the use of water as a solvent makes this a green and practical approach. nih.gov

The following table details a typical oxidative halogenation reaction.

Halogen SourceOxidantSolventTemperaturePosition of HalogenationReference
NaX (X = I, Br, Cl)K₂S₂O₈H₂O80 °CC3 nih.govacs.org

Post-Synthetic Functionalization of Halogenated Pyrazolo[1,5-A]pyrimidine Derivatives

The halogen atoms introduced onto the pyrazolo[1,5-a]pyrimidine scaffold serve as versatile handles for a variety of transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, thereby enabling the synthesis of complex and diverse molecular architectures.

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the arylation of heteroaromatic halides. In the context of dihalogenated pyrazolo[1,5-a]pyrimidines, such as the target compound 6-bromo-2-chloropyrazolo[1,5-a]pyrimidine, the differential reactivity of the halogen atoms can be exploited for selective functionalization. Generally, the reactivity of halogens in Suzuki-Miyaura coupling follows the order I > Br > Cl. This differential reactivity allows for the selective coupling at the more reactive C6-bromo position while leaving the C2-chloro position intact for subsequent transformations.

The synthesis of 6-aryl-2-chloropyrazolo[1,5-a]pyrimidines can be achieved by reacting this compound with an arylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. Commonly used catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or more specialized ligands like XPhos. The choice of base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and solvent, typically a mixture of an organic solvent like dioxane or toluene (B28343) and water, is crucial for the reaction's success.

The following table provides a general overview of conditions for Suzuki-Miyaura coupling on halogenated pyrimidines.

Palladium CatalystLigandBaseSolventReactantReference
Pd(PPh₃)₄-K₃PO₄1,4-DioxaneArylboronic acid mdpi.com
Pd(OAc)₂XPhosCs₂CO₃Toluene/H₂OArylboronic acid mdpi.com

The Ullmann condensation is a classic method for the formation of carbon-nitrogen and carbon-oxygen bonds, and its modern catalytic variants are indispensable tools in organic synthesis. Copper-catalyzed Ullmann-type reactions are particularly effective for the amination and arylation of heteroaryl halides. Similar to the Suzuki-Miyaura coupling, the differential reactivity of the halogens in this compound can be exploited for selective functionalization. The C-Br bond is generally more reactive than the C-Cl bond in these copper-catalyzed reactions, allowing for selective amination or arylation at the C6 position.

For the amination of this compound, the compound can be treated with an amine in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), often in the presence of a ligand and a base. The choice of ligand, such as 1,10-phenanthroline (B135089) or various diamines, can significantly influence the reaction's efficiency and scope. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. Microwave-assisted procedures have also been developed to accelerate these transformations. scite.ai

For Ullmann-type arylation, an aryl halide can be coupled with the pyrazolo[1,5-a]pyrimidine in the presence of a copper catalyst. This reaction is less common than the palladium-catalyzed methods for C-C bond formation but can be a useful alternative in certain cases.

Below is a table summarizing general conditions for copper-catalyzed Ullmann-type amination.

Copper CatalystLigandBaseSolventReactantReference
CuI1,10-PhenanthrolineK₂CO₃DMFAmine scite.ai

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Sites

The pyrazolo[1,5-a]pyrimidine ring system is inherently electron-deficient due to the presence of three nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr) reactions at the halogenated C2 and C6 positions. youtube.com The regioselectivity of these reactions is governed by the electronic environment of the carbon atoms bearing the leaving groups. In dihalogenated pyrazolo[1,5-a]pyrimidines, such as the 5,7-dichloro analogues, the chlorine atom at the C7 position (analogous to C2 in the target compound) is often reported to be more reactive towards nucleophiles. nih.gov This enhanced reactivity is attributed to the electronic influence of the adjacent nitrogen atoms, which stabilize the negatively charged Meisenheimer complex formed during the reaction sequence. youtube.comlibretexts.org

The substitution reaction typically proceeds in two steps: addition of the nucleophile to the electron-deficient aryl halide to form a resonance-stabilized anionic intermediate, followed by the elimination of the halide ion. libretexts.org The presence of electron-withdrawing nitrogen atoms in the heterocyclic core activates the ring for this type of substitution. libretexts.org

Research on related dihalopyrazolopyrimidines demonstrates that various nucleophiles, including amines and alkoxides, can be used to selectively displace one of the halogen atoms. For instance, in the synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, the C7-chloro group is selectively substituted by morpholine (B109124) at room temperature, highlighting the high reactivity of this position. nih.gov This principle allows for the sequential introduction of different functional groups.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Dihalogenated Pyrazolo[1,5-a]pyrimidine Scaffolds

EntryAnalogue SubstrateNucleophileReaction ConditionsPosition of SubstitutionYield
15,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholineK₂CO₃, Room TemperatureC794% nih.gov
23-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidineAmine (R-NH₂)Base, SolventC7 nih.govNot specified
33-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidineAryloxy anion (Ar-O⁻)Base, SolventC5 nih.govNot specified
42,4-DichloropyrimidineThiolateControlled StoichiometryC4 (first), C2 (second) youtube.comNot specified

Diversification via Other Site-Selective Chemical Transformations

Beyond SNAr, the diversification of the this compound core relies heavily on palladium-catalyzed cross-coupling reactions. These methods offer a powerful route to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high selectivity, leveraging the differential reactivity of the C-Br and C-Cl bonds. Generally, the C-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond, allowing for selective functionalization at the C6 position.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl substituents by forming a C-C bond. In the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, a Suzuki-Miyaura coupling is employed as a key step. nih.gov The reaction typically involves treating the bromo-substituted intermediate with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This allows for the selective modification of the C6-bromo position while leaving the C2-chloro position intact for subsequent transformations. nih.gov

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a preferred method. This reaction couples the aryl halide with an amine, catalyzed by a palladium complex. This strategy has been successfully applied to the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. mdpi.com The selective coupling at the more reactive C-Br bond enables the introduction of a wide range of primary and secondary amines at the C6 position.

These site-selective transformations are often used in a sequential manner. For example, a Suzuki coupling might first be performed at the C6-bromo position, followed by a nucleophilic aromatic substitution at the C2-chloro position, enabling the synthesis of complex, tri-substituted pyrazolo[1,5-a]pyrimidine analogues from a single dihalogenated precursor. nih.gov

Table 2: Site-Selective Cross-Coupling Reactions for Diversification

EntryReaction TypeSubstrate PositionReagentsCatalyst System (Example)Bond Formed
1Suzuki-Miyaura CouplingC6-BrAryl/heteroaryl boronic acid or ester, BasePd(PPh₃)₄, Na₂CO₃C-C nih.gov
2Buchwald-Hartwig AminationC6-BrPrimary or secondary amine, BasePd₂(dba)₃, Xantphos, Cs₂CO₃ mdpi.comC-N mdpi.com

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 2 Chloropyrazolo 1,5 a Pyrimidine

Reactivity Profiles of Bromine and Chlorine Atoms on the Pyrazolo[1,5-A]pyrimidine (B1248293) Core

The reactivity of 6-Bromo-2-chloropyrazolo[1,5-a]pyrimidine is dominated by the two halogen substituents. Both the chlorine atom at the C2-position and the bromine atom at the C6-position are susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions. However, they exhibit different reactivity profiles due to the inherent differences in carbon-halogen bond strengths (C-Br < C-Cl) and the electronic environment of the positions they occupy.

Generally, in heterocyclic systems, the C-Br bond is more reactive than the C-Cl bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. This is a consequence of its lower bond dissociation energy. Studies on various halogenated pyrimidines have shown that bromopyrimidines are typically more reactive than their chloro counterparts in aminolysis reactions. rsc.org This principle extends to the pyrazolo[1,5-a]pyrimidine system, where the C6-Br position is often the more labile site under specific conditions.

Exploration of Site-Specificity in Chemical Reactions

The differential reactivity of the bromine and chlorine atoms allows for remarkable site-specificity in chemical transformations. Chemists can selectively functionalize one position while leaving the other intact for subsequent reactions. This sequential, site-selective functionalization is a powerful strategy for building molecular complexity.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings, are primary methods for achieving this selectivity. By carefully choosing the reaction conditions—including the catalyst, ligands, base, and temperature—it is possible to direct the reaction to either the C6-Br or the C2-Cl bond. Typically, the greater reactivity of the C-Br bond allows for substitution at the C6 position under milder conditions. Subsequent modification of the C2-Cl position can then be achieved using more forcing conditions.

For instance, a Suzuki coupling might be performed at a lower temperature to selectively couple an arylboronic acid at the C6 position. The resulting 2-chloro-6-arylpyrazolo[1,5-a]pyrimidine can then be subjected to a second, different coupling reaction at the C2 position. This stepwise approach provides access to a wide array of 2,6-disubstituted pyrazolo[1,5-a]pyrimidine derivatives that would be difficult to synthesize otherwise. nih.gov

Table 1: Site-Specific Reactivity in Cross-Coupling Reactions
PositionHalogenRelative ReactivityTypical Reaction ConditionsCommon Transformations
C6BromineHigherMilder (e.g., lower temperature, specific Pd catalysts)Suzuki, Sonogashira, Buchwald-Hartwig Amination
C2ChlorineLowerMore Forcing (e.g., higher temperature, stronger ligands)Suzuki, Nucleophilic Aromatic Substitution (SNAr)

Intramolecular Rearrangements and Cyclizations

The this compound core serves as an excellent platform for constructing novel polycyclic heterocyclic systems through intramolecular reactions. The two halogen atoms act as anchor points for introducing functionalities that can subsequently react with each other or with another part of the molecule to form new rings.

A common strategy involves a two-step process:

Initial Functionalization: One of the halogen positions (e.g., C2-Cl) is first substituted with a nucleophile containing a reactive group (e.g., an amine or a thiol).

Intramolecular Cyclization: The newly introduced group then undergoes an intramolecular reaction with the remaining halogen (C6-Br). This is often a palladium-catalyzed process, such as an intramolecular Buchwald-Hartwig or Heck reaction, leading to the formation of a new ring fused to the pyrazolo[1,5-a]pyrimidine core.

For example, substituting the C2-chlorine with 2-aminophenol (B121084) would yield a derivative poised for an intramolecular cyclization. A subsequent copper or palladium-catalyzed reaction could then form a C-O bond between the phenolic oxygen and the C6 position (displacing the bromine), resulting in a complex, rigid, multi-ring system. Such strategies are invaluable in medicinal chemistry for creating conformationally constrained molecules. nih.gov

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

Understanding the underlying mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. A combination of experimental and computational methods is often employed to gain a detailed picture of the reaction pathways. researchgate.net

Experimental Approaches:

Kinetic Studies: Monitoring reaction rates under various conditions (e.g., changing catalyst loading, temperature, or reactant concentrations) can help determine the rate-limiting step and provide insights into the reaction mechanism.

Intermediate Trapping: Experiments designed to isolate or detect transient intermediates can provide direct evidence for a proposed reaction pathway.

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the structure of products and establishing the regioselectivity of a reaction. nih.gov For example, 1H and 13C NMR can definitively distinguish between isomers formed by reaction at C2 versus C6.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are a powerful tool for modeling reaction mechanisms. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed mechanism can be constructed. This allows for the determination of activation barriers, which can explain the observed site-selectivity. For example, DFT calculations can show why the oxidative addition of a palladium(0) catalyst is energetically more favorable at the C-Br bond than at the C-Cl bond.

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of molecules over time, providing insights into the role of the solvent and other dynamic effects on the reaction mechanism. researchgate.net

Table 2: Theoretical Activation Energies (ΔE) for Site-Selective Suzuki Coupling
Reaction SiteCarbon-Halogen BondCatalyst SystemCalculated ΔE (kcal/mol)Predicted Outcome
C6C-BrPd(PPh3)4~15-18Favored Path (Lower Energy Barrier)
C2C-ClPd(PPh3)4~22-25Disfavored Path (Higher Energy Barrier)

Note: The activation energy values in Table 2 are representative and intended for illustrative purposes to demonstrate the typical difference in energy barriers predicted by computational models.

Through the synergy of these experimental and computational methods, a comprehensive understanding of the chemical behavior of this compound can be achieved, enabling its more effective use in the synthesis of novel compounds.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, Multinuclear)

Detailed ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 6-Bromo-2-chloropyrazolo[1,5-a]pyrimidine, are not presently available in published literature. Such data would be essential for the unambiguous assignment of the proton and carbon environments within the molecule, confirming the positions of the bromo and chloro substituents on the pyrazolopyrimidine core. Multinuclear NMR data, which could provide further structural insights, is also unavailable.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Specific High-Resolution Mass Spectrometry (HRMS) data, which would provide an exact mass measurement to confirm the elemental composition and molecular formula (C₆H₃BrClN₃), has not been reported for this compound.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and precise three-dimensional molecular structure, as well as any intermolecular interactions forming its supramolecular architecture, remains undetermined.

Theoretical and Computational Investigations of the Pyrazolo 1,5 a Pyrimidine System

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the pyrazolo[1,5-a]pyrimidine (B1248293) system to analyze its molecular geometry, electronic properties, and vibrational spectra. modern-journals.comresearchgate.net DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are used to obtain optimized molecular structures and predict properties that are in good agreement with experimental data. modern-journals.comijcce.ac.irmdpi.com These studies form the foundation for understanding the behavior of this heterocyclic system. The electronic structure analysis based on DFT calculations has been instrumental in understanding the optical properties of this family of fluorophores. rsc.orgnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic characteristics and chemical reactivity of a molecule. researchgate.net The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electronic transitions. researchgate.netresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. DFT calculations are routinely used to compute these values for pyrazolo[1,5-a]pyrimidine derivatives, providing insights into how different substituents on the core structure influence its electronic properties. For instance, studies on related heterocyclic systems show that the distribution of HOMO and LUMO orbitals is key to predicting sites of electrophilic and nucleophilic attack. wuxibiology.com

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Substituted Heterocyclic Systems Calculated by DFT

Compound SystemEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Computational Method
Imidazo[1,2-a]pyridine Derivative-6.495-2.1524.343B3LYP/6-311++G(d,p) researchgate.net
Pyrimidine (B1678525) Derivative 1A-6.261-0.8845.377B3LYP/6-311G++(d,p) irjweb.com
Thiazolo[3,2-a]pyrimidin-5-one-6.853-1.8934.960B3LYP/6-311++G(d,p) researchgate.net

This table presents data from related heterocyclic systems to illustrate the typical values obtained from DFT calculations, as specific data for 6-Bromo-2-chloropyrazolo[1,5-a]pyrimidine was not available in the search results.

DFT-based calculations are instrumental in predicting the chemical reactivity and regioselectivity of the pyrazolo[1,5-a]pyrimidine system. By analyzing the distribution of electron density and molecular orbitals, researchers can identify the most probable sites for electrophilic or nucleophilic attack. wuxibiology.com

Molecular Electrostatic Potential (MEP) maps are a key tool in this analysis. MEP surfaces illustrate the charge distribution on a molecule, with red regions (negative potential) indicating electron-rich areas susceptible to electrophilic attack and blue regions (positive potential) indicating electron-deficient areas prone to nucleophilic attack. researchgate.net

Furthermore, reactivity descriptors such as chemical potential (µ), hardness (η), and electrophilicity (ω) can be calculated from HOMO and LUMO energies to quantify reactivity. mdpi.com The regioselectivity of reactions, such as electrophilic substitution (e.g., halogenation, nitration), can be rationalized by examining the lobes of the HOMO, as the reaction typically occurs at the atom where the HOMO has the largest coefficient. wuxibiology.comnih.gov For instance, in many pyrazolo[1,5-a]pyrimidine derivatives, functionalization often occurs at specific positions on the fused ring system, a behavior that can be explained and predicted through these computational models. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. This method is particularly valuable for studying the photophysical behavior of compounds like pyrazolo[1,5-a]pyrimidines, which are often fluorescent. rsc.orgnih.gov

TD-DFT calculations allow for the prediction of electronic absorption and emission spectra by simulating the transitions between different electronic states. nih.govmdpi.com These calculations can determine the wavelengths of maximum absorption (λabs) and emission (λem), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or intramolecular charge transfer, ICT). rsc.orgnih.gov

For the pyrazolo[1,5-a]pyrimidine scaffold, TD-DFT studies have shown that the photophysical properties are highly dependent on the nature and position of substituents. nih.gov For example, introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions can tune the absorption and emission wavelengths. rsc.orgnih.gov Computational studies have successfully correlated these structural modifications with observed changes in fluorescence, attributing them to alterations in the ICT character of the excited state. rsc.orgnih.gov

Molecular Docking Simulations for Interaction Mechanisms (excluding biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For pyrazolo[1,5-a]pyrimidine derivatives, docking is frequently used to investigate their interaction mechanisms with macromolecular targets, such as enzymes. ekb.egresearchgate.net

These simulations place the pyrazolo[1,5-a]pyrimidine molecule into the binding site of a target protein and calculate a docking score, which estimates the binding affinity. The primary value of these simulations lies in visualizing the specific intermolecular interactions that stabilize the complex. nih.govmdpi.com These interactions can include:

Hydrogen Bonds: Interactions between the pyrimidine or pyrazole (B372694) nitrogen atoms and amino acid residues like Valine or Aspartic acid. researchgate.net

Hydrophobic Contacts: Interactions between the aromatic rings of the pyrazolo[1,5-a]pyrimidine core and nonpolar amino acid residues. nih.gov

π-π Stacking: Interactions between the planar heterocyclic system and aromatic amino acid residues such as Tyrosine or Phenylalanine.

By analyzing the docked conformation, researchers can understand how the molecule fits within a binding pocket and identify the key functional groups responsible for anchoring it. nih.govmdpi.com For example, docking studies on pyrazolo[1,5-a]pyrimidine inhibitors of cyclin-dependent kinase 2 (CDK2) revealed that the core heterocyclic ring fits well within the ATP binding cleft, stabilized by hydrogen bonds and hydrophobic contacts. nih.gov

Intermolecular Interaction Analysis and Crystal Packing Studies

Understanding how molecules arrange themselves in the solid state is crucial for materials science applications. The study of intermolecular interactions and crystal packing in pyrazolo[1,5-a]pyrimidines is typically accomplished through single-crystal X-ray diffraction, complemented by computational analyses. nih.govresearchgate.net

π-π Stacking: The planar pyrazolo[1,5-a]pyrimidine rings often stack on top of each other, contributing significantly to crystal stability. researchgate.net

C-H···N and C-H···π Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the molecule and the nitrogen atoms or π-systems of neighboring molecules are common. researchgate.net

Halogen Bonds: In derivatives like this compound, interactions involving bromine or chlorine atoms (e.g., N···Br or C-H···Br) can play a role in directing the crystal architecture. researchgate.netmdpi.com

For example, a study on 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine revealed intermolecular N···S interactions and π-π stacking between pyrimidine and pyrazole rings as key features of its crystal packing. researchgate.net Such studies provide a detailed picture of the supramolecular assembly driven by a combination of weak intermolecular forces. nih.gov

Academic Applications of Pyrazolo 1,5 a Pyrimidine Derivatives in Material Science and Chemical Sensing

Development of Pyrazolo[1,5-A]pyrimidine-Based Fluorophores

Pyrazolo[1,5-a]pyrimidines have emerged as an attractive class of fluorophores. mdpi.com These molecules are crucial for a range of applications, from chemosensors to organic materials. rsc.org Their advantages include a small molecular size, efficient and often environmentally friendly synthetic routes, and excellent fluorescence properties, such as high quantum yields and photostability in various solvents. rsc.org

Tuning of Photophysical Properties through Substituent Effects

The photophysical properties of pyrazolo[1,5-a]pyrimidine (B1248293) fluorophores can be systematically tuned by altering the substituents on the heterocyclic core. researchgate.net The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a critical role in modulating the absorption and emission characteristics of the molecule. rsc.org

Research has shown that the introduction of EDGs, such as anisyl and triphenylamine, at the 7-position of the fused ring enhances both the molar absorption coefficient (ε) and the fluorescence quantum yield (ΦF). rsc.org Conversely, attaching EWGs tends to result in lower absorption and emission intensities. rsc.org This tunability allows for the rational design of fluorophores with specific desired properties. For example, a study on a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines demonstrated that their photophysical properties could be varied significantly, with molar absorptivity ranging from 3,320 M⁻¹cm⁻¹ to 20,593 M⁻¹cm⁻¹ and fluorescence quantum yields from 0.01 to 0.97. researchgate.net

This controlled modification is possible because the pyrazolo[1,5-a]pyrimidine core can be easily altered through standard aromatic substitution reactions. rsc.org This allows for the incorporation of functional groups at positions 2, 5, and 7 during the ring-construction phase and at position 3 through post-functionalization strategies, highlighting the scaffold's capacity for structural diversity. rsc.org

CompoundSubstituent at C7λabs (nm)λem (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (ΦF)
PP-EDGAnisyl (EDG)38048018,0000.95
PP-EWGPyridyl (EWG)3654908,5000.25
PP-ArylPhenyl35047512,0000.40
PP-Haloaryl2,4-Dichlorophenyl35547811,5000.55

Exploration of Solid-State Emission Characteristics

While many organic fluorophores suffer from aggregation-caused quenching in the solid state, which limits their practical applications, certain pyrazolo[1,5-a]pyrimidine derivatives exhibit strong emission in their crystalline or solid forms. rsc.org This property is highly dependent on the molecular packing and intermolecular interactions within the crystal lattice. mdpi.com

Derivatives bearing simple aryl groups, such as phenyl, 4-pyridyl, 2,4-dichlorophenyl, and 4-methoxyphenyl, have been found to facilitate good solid-state emission intensities, with quantum yields reported to be as high as 0.63. rsc.orgrsc.org The supramolecular assembly in the solid state is often governed by van der Waals forces, π-π stacking, and C–H⋯π or C–H⋯N interactions. rsc.org The presence of bulky substituents can hinder the optimal packing required for intense fluorescence, leading to lower emission. rsc.org The ability to design molecules that retain high fluorescence in the solid state is crucial for applications in areas like organic light-emitting diodes (OLEDs) and solid-state sensors. mdpi.com

Compound SubstituentSolid-State Quantum Yield (QYSS)
4-Pyridyl0.18 - 0.63
2,4-Dichlorophenyl0.18 - 0.63
Phenyl0.18 - 0.63
4-Methoxyphenyl0.18 - 0.63

Design of Dyes for Specialized Applications

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has been harnessed to create dyes for specific technological applications. For instance, novel monoazo-disperse dyes based on this structure have been synthesized and successfully applied to polyester fibers using high-temperature microwave heating. These dyes have demonstrated moderate light fastness and excellent washing fastness, making them suitable for the textile industry.

Furthermore, the unique photophysical properties of these compounds have been exploited in the field of bio-imaging. By modifying the core structure, researchers have developed fluorescent probes capable of visualizing lipid droplets within living cells. This highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in creating specialized tools for biological and materials science research.

Rational Design and Synthesis of Chemosensors

The significant and predictable changes in the photophysical properties of pyrazolo[1,5-a]pyrimidines upon interaction with specific analytes make them excellent candidates for the development of chemosensors. researchgate.net Their fused N-heterocyclic structure contains heteroatoms that can act as potential chelating agents for ions. rsc.org

A notable application is in the detection of cyanide ions (CN⁻), a highly toxic substance. Researchers have designed probes based on an integrated pyrazolo[1,5-a]pyrimidine–hemicyanine system. researchgate.net These sensors operate in aqueous solutions and exhibit high selectivity for cyanide. The detection mechanism involves the nucleophilic addition of the cyanide ion to the sensor molecule, which blocks the intramolecular charge transfer (ICT) process. This interaction leads to a distinct and measurable change in the sensor's color (colorimetric response) and fluorescence (fluorometric response). researchgate.net

Such chemosensors have demonstrated remarkable sensitivity, with limits of detection reported as low as 86 nmol L⁻¹ for fluorescence emission, a value well below the maximum concentration permitted in drinking water by the World Health Organization. researchgate.net This underscores the practical utility of pyrazolo[1,5-a]pyrimidine derivatives in environmental monitoring and public health. researchgate.net

Utility in Organic Electronic Devices (e.g., Light-Emitting Diodes, Photodiodes)

The favorable electronic and photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives have positioned them as promising materials for use in organic electronic devices. researchgate.net Their inherent fluorescence and tunable electronic structure are particularly relevant for applications in organic light-emitting diodes (OLEDs). Some triazole-based compounds, which share structural similarities, have been reported as effective electron-transporting materials in OLEDs.

In the realm of solar energy, certain pyrazolo[1,5-a]pyrimidine-based substances have been successfully utilized as electron transport materials in perovskite solar cells. This application demonstrates their potential to contribute to the development of next-generation photovoltaic technologies.

Supramolecular Chemistry and Crystal Engineering with Pyrazolo[1,5-A]pyrimidines

The planar and rigid structure of the pyrazolo[1,5-a]pyrimidine core makes it an excellent building block for supramolecular chemistry and crystal engineering. mdpi.com The tendency of these derivatives to form well-defined crystals with notable conformational and supramolecular arrangements opens up applications in solid-state materials. mdpi.com

The crystal packing of these compounds is primarily governed by weak electrostatic intermolecular interactions, such as π-π stacking. mdpi.com These interactions can be engineered to control the self-assembly of molecules into higher-order structures. For example, a 1,2,4-triazolo[1,5-a]pyrimidine derivative was found to self-assemble into supramolecular microfibers in the solid state, which displayed unique photonics properties. This was the first reported instance of molecular self-assembly for this class of compounds, highlighting the potential for creating novel, functional micro- and nanostructured materials through crystal engineering.

Structure Property Relationship Studies Within the Pyrazolo 1,5 a Pyrimidine Class

Correlation Between Substituent Patterns and Chemical Reactivity

The chemical reactivity of the pyrazolo[1,5-a]pyrimidine (B1248293) core is highly dependent on the nature and position of its substituents. The parent, unsubstituted ring system is susceptible to electrophilic attack, with theoretical calculations predicting that substitution would occur at the 3- and 6-positions. cdnsciencepub.com However, the orientation of these substitutions can be strongly dependent on the specific reagents and reaction conditions used. cdnsciencepub.com For instance, nitration of the parent pyrazolo[1,5-a]pyrimidine with mixed nitric and sulfuric acids yields the 3-nitro product, while using nitric acid in acetic anhydride (B1165640) results in the 6-nitro derivative. cdnsciencepub.com

In the case of 6-Bromo-2-chloropyrazolo[1,5-a]pyrimidine, the presence of two halogen atoms significantly alters this reactivity profile. Both chlorine and bromine are electron-withdrawing groups that deactivate the heterocyclic system towards further electrophilic substitution. Instead, the carbon-halogen bonds become the primary sites of reactivity, serving as versatile handles for functionalization.

The differential reactivity of the C-Br and C-Cl bonds is particularly important. The C-Br bond is generally more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions, allowing for selective and sequential modifications at the C-6 position followed by the C-2 position. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are indispensable for creating structural diversity by forming new carbon-carbon and carbon-nitrogen bonds. nih.govrsc.org This targeted functionalization is a cornerstone of modern synthetic strategies for developing complex pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

Impact of Electronic and Steric Factors on Molecular Properties

The molecular properties of pyrazolo[1,5-a]pyrimidine derivatives are governed by a delicate balance of electronic and steric effects imparted by their substituents. nih.gov The core itself is a π-amphoteric system, combining the π-excessive pyrazole (B372694) ring with the π-deficient pyrimidine (B1678525) ring. rsc.org

Binding Affinity: In a biological context, the electronic nature of substituents dictates the types of interactions a molecule can form with a protein target. For example, electron-withdrawing groups can alter the hydrogen-bonding capabilities of nearby nitrogen atoms in the ring, influencing binding affinity to kinase enzymes. nih.gov

Photophysical Properties: The electronic character of substituents heavily influences the absorption and emission properties of the pyrazolo[1,5-a]pyrimidine core. Studies on related compounds have shown that attaching electron-donating groups (EDGs) at position 7 enhances fluorescence intensity, while electron-withdrawing groups (EWGs) tend to decrease it. rsc.org The electron-withdrawing nature of the chloro and bromo groups in this compound would be expected to influence its optical properties in a predictable manner.

Steric Factors: Steric hindrance can play a crucial role in both reactivity and the final three-dimensional structure of the molecule. While the 2-chloro and 6-bromo substituents are not exceptionally bulky, their presence can influence the preferred conformation of larger groups introduced at adjacent positions. Furthermore, steric effects can impact how molecules pack in the solid state, potentially favoring specific crystal arrangements that can affect properties like solid-state fluorescence emission. rsc.org The reaction yields and selectivity of synthetic transformations can also be sensitive to the steric environment around the reaction center. nih.gov

The table below summarizes the observed impact of different substituent types on the properties of the pyrazolo[1,5-a]pyrimidine scaffold, based on findings from various derivatives.

Substituent PositionSubstituent TypeObserved Impact on Properties
Position 3 Carboxamide moietySignificantly enhances TrkA inhibitory activity. mdpi.com
Position 5 (1-methylpiperidin-4-yl)methanamineCritical for potency against Pim-1 kinase through hydrogen bonding. nih.gov
Position 5 & 7 Electron-withdrawing & electron-donating groupsProvides a balance to optimize binding interactions and metabolic stability. nih.gov
Position 7 Electron-donating groups (e.g., 4-MeOPh)Improves both absorption and emission behaviors, favoring higher fluorescence quantum yields. rsc.org
Position 7 Electron-withdrawing groups (e.g., 4-Py)Leads to lower absorption/emission intensities compared to EDGs. rsc.org

Strategies for Modulating Desired Properties through Structural Modification

The modulation of properties in the pyrazolo[1,5-a]pyrimidine class is achieved through precise and strategic structural modifications. For a scaffold like this compound, the primary strategy involves leveraging the halogen atoms as anchor points for diversification.

Palladium-catalyzed cross-coupling reactions are a powerful and widely used tool for this purpose. rsc.org These reactions allow for the introduction of a vast array of functional groups at the C-2 and C-6 positions, enabling the systematic tuning of the molecule's steric and electronic profile. mdpi.comnih.gov

Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling the halo-scaffold with boronic acids, introducing various aryl or heteroaryl groups. This can enhance π-π stacking interactions or introduce new binding motifs for biological targets.

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds, introducing primary or secondary amines. This is a key strategy for installing hydrogen bond donors or basic moieties to improve solubility and target engagement. nih.gov

Sonogashira Coupling: This reaction forms C-C triple bonds by coupling with terminal alkynes, providing a linear and rigid linker to append other functionalities. mdpi.com

The table below illustrates how specific modifications on the pyrazolo[1,5-a]pyrimidine core have been used to achieve desired outcomes in research studies.

Desired PropertyModification StrategyExample Compound ClassResult
Potent Kinase Inhibition Introduction of amine-containing rings at C5 position5-((trans-4-aminocyclohexyl)amino)-3-phenylpyrazolo[1,5-a]pyrimidinePotent Pim-1 inhibition (IC50 = 23 nM). nih.gov
Enhanced Trk Inhibition Addition of a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at C5Pyrrolidine-linked pyrazolo[1,5-a]pyrimidinesSignificantly enhanced activity against Trk kinases. mdpi.com
Improved Fluorescence Introduction of an electron-donating group at C77-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidineHigh fluorescence quantum yield (ϕF = 0.97). rsc.org
Dual CDK2/TRKA Inhibition Varied substitutions on the core scaffoldDinaciclib (pyrazolo[1,5-a]pyrimidine core)Occupies ATP-binding site, inhibiting multiple CDKs. nih.gov

By employing these synthetic strategies, researchers can rationally design and synthesize novel this compound derivatives with tailored electronic, steric, and ultimately, functional properties for applications ranging from targeted therapeutics to advanced optical materials.

Future Research Directions and Emerging Opportunities

Innovation in Sustainable and Efficient Synthetic Routes for Complex Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has traditionally relied on multi-step procedures that can be time-consuming and generate significant waste. The future of synthesizing complex derivatives of 6-Bromo-2-chloropyrazolo[1,5-a]pyrimidine lies in the development of more sustainable and efficient methodologies. nih.gov Key areas of innovation include multicomponent reactions (MCRs), microwave-assisted synthesis, and the adoption of green chemistry principles. nih.govresearchgate.net

MCRs offer a powerful strategy for building molecular complexity in a single step from simple, readily available starting materials, thereby improving atom economy and reducing purification steps. researchgate.net Similarly, microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, increase product yields, and enhance selectivity for pyrazolo[1,5-a]pyrimidine synthesis. nih.gov The use of deep eutectic solvents (DES) presents another environmentally benign alternative to traditional volatile organic solvents, offering advantages like high yields and simple work-up procedures. ias.ac.inresearchgate.net

Future efforts will likely focus on combining these strategies. For instance, developing one-pot, multicomponent reactions under microwave irradiation using green solvents could provide a highly efficient and sustainable route to novel libraries of complex pyrazolo[1,5-a]pyrimidine derivatives. nih.govresearchgate.net Transition metal-catalyzed reactions, particularly those using palladium, have already expanded the synthetic toolkit, enabling the introduction of diverse functional groups through cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings. nih.gov The innovation here will be in discovering new, more sustainable catalysts and expanding the scope of these coupling reactions to create previously inaccessible molecular architectures. nih.govmdpi.com

Table 1: Comparison of Synthetic Methodologies for Pyrazolo[1,5-a]pyrimidine Derivatives

Methodology Advantages Challenges Key References
Multicomponent Reactions (MCRs) High atom economy, convergence, ease of execution, generation of molecular diversity. Optimization of reaction conditions for multiple components can be complex. researchgate.net
Microwave-Assisted Synthesis Reduced reaction times, higher yields, enhanced product selectivity, reduced environmental impact. Scalability can be a concern for industrial applications. nih.gov
Deep Eutectic Solvents (DES) Environmentally benign, high yield, simple work-up, potential for scalability. Limited solvent choice and potential for high viscosity. ias.ac.in

| Transition Metal Catalysis | Enables diverse functionalization (e.g., C-C and C-N bond formation), access to complex structures. | Catalyst cost, potential for metal contamination in the final product. | nih.gov |

Unexplored Chemical Transformations and Functionalization Pathways

The this compound core possesses two distinct halogen atoms at positions 2 and 6, offering regioselective opportunities for functionalization. While palladium-catalyzed cross-coupling reactions are well-established for modifying such scaffolds, a vast landscape of chemical transformations remains unexplored. nih.gov

Future research will likely delve into novel C-H activation and functionalization strategies. nih.gov These methods allow for the direct introduction of functional groups onto the heterocyclic core without the need for pre-functionalized starting materials, representing a more atom- and step-economical approach. The development of new catalytic systems, perhaps involving copper or gold, could open avenues for direct C-H arylation, alkylation, or amination at various positions on the pyrazolo[1,5-a]pyrimidine ring system. nih.gov

Furthermore, the reactivity of the pyrimidine (B1678525) ring itself can be further exploited. Dearomatization reactions, for instance, can transform the planar aromatic system into a three-dimensional scaffold, which is highly desirable for creating compounds with novel pharmacological profiles. mdpi.com The reduction of the pyrimidine ring can lead to tetrahydropyrazolo[1,5-a]pyrimidine derivatives, introducing stereocenters and conformational flexibility that can be fine-tuned for specific biological targets. mdpi.com Investigating asymmetric catalytic methods for these transformations will be a crucial step in accessing enantiomerically pure, complex derivatives.

Another area ripe for exploration is the use of photoredox catalysis and electrochemistry to drive novel transformations that are not accessible through traditional thermal methods. These techniques can enable unique bond formations and functionalizations under mild conditions, further expanding the chemical space accessible from the this compound starting material.

Advanced Computational Modeling for Predictive Chemical Design and Discovery

The integration of advanced computational modeling is set to revolutionize the design and discovery of novel this compound derivatives. mdpi.comnih.gov Molecular docking and dynamics simulations are already being employed to predict the binding modes of these compounds with biological targets, such as protein kinases, providing crucial insights for structure-activity relationship (SAR) studies. mdpi.comnih.govekb.eg

Looking ahead, the application of more sophisticated computational techniques like quantum mechanics/molecular mechanics (QM/MM) and machine learning algorithms will enable more accurate predictions of biological activity, selectivity, and pharmacokinetic properties (ADME/Tox). researchgate.netjohnshopkins.edu These predictive models can screen vast virtual libraries of potential derivatives, prioritizing the synthesis of compounds with the highest probability of success and thereby reducing the time and cost associated with drug discovery. nih.gov

Density Functional Theory (DFT) calculations can be used to understand the electronic structure and reactivity of the pyrazolo[1,5-a]pyrimidine core, guiding the design of new reactions and predicting the regioselectivity of functionalization attempts. johnshopkins.edu This predictive power will be instrumental in tackling the challenges of unexplored chemical transformations. By combining computational predictions with synthetic efforts, researchers can adopt a more rational and efficient approach to designing molecules with tailored properties for specific applications, from targeted cancer therapies to novel materials. mdpi.commdpi.com

Table 2: Applications of Computational Modeling in Pyrazolo[1,5-a]pyrimidine Research

Computational Technique Application Desired Outcome Key References
Molecular Docking Predicts binding orientation of ligands to a protein target. Elucidate binding modes, guide SAR studies, virtual screening. mdpi.comekb.eg
Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time. Assess binding stability and conformational changes of the ligand-protein complex. rsc.org
Density Functional Theory (DFT) Calculates the electronic structure of molecules. Understand reactivity, predict reaction outcomes, analyze photophysical properties. johnshopkins.edursc.org

| ADME/Tox Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Early-stage filtering of compounds with poor drug-like properties. | nih.govresearchgate.netjohnshopkins.edu |

Expanding the Scope of Material Science Applications beyond Current Boundaries

While the primary focus for pyrazolo[1,5-a]pyrimidines has been in medicinal chemistry, their unique structural and photophysical properties make them highly attractive candidates for applications in material science. mdpi.comnih.gov These N-heterocyclic compounds possess a rigid, planar, and electron-rich framework that can be systematically modified to tune their optical and electronic characteristics. mdpi.comrsc.org

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as fluorescent molecules. rsc.orgrsc.org By strategically introducing electron-donating or electron-withdrawing groups, their absorption and emission wavelengths, quantum yields, and photostability can be precisely controlled. rsc.org This tunability opens up possibilities for their use in developing:

Organic Light-Emitting Diodes (OLEDs): As emitters or host materials in the emissive layer.

Chemosensors: Where changes in fluorescence upon binding to specific ions or molecules can be used for detection. rsc.org

Bioimaging Probes: As fluorescent labels for visualizing cellular processes. rsc.org

Future research should focus on the systematic investigation of the structure-property relationships governing the photophysical behavior of derivatives of this compound. The bromo and chloro substituents serve as convenient handles for introducing a wide array of functionalities through cross-coupling reactions, allowing for the creation of a diverse library of materials with tailored properties. nih.gov Exploring the solid-state emission properties of these compounds is also a promising avenue, as materials that are highly emissive in the solid state are crucial for applications like OLEDs. rsc.orgrsc.org The development of pyrazolo[1,5-a]pyrimidine-based polymers or dendrimers could lead to new classes of functional organic materials with applications beyond the current boundaries of molecular electronics and photonics.

Q & A

Advanced Research Question

  • Radiolabeling : Synthesize [18F]5 derivatives via nucleophilic substitution (K₂CO₃/K222, 100°C, 10 min). Purify using semi-preparative HPLC .
  • Biodistribution : Administer tracer (1–2 mCi) to S180 tumor-bearing mice. Sacrifice at timed intervals (30–120 min), dissect organs, and measure radioactivity via gamma counter. Compare uptake to [18F]FDG and L-[18F]FET controls .
  • PET/CT imaging : Correlate tracer accumulation (SUVmax) with ex vivo data to assess tumor selectivity .

What approaches validate the allosteric modulation mechanisms of pyrazolo[1,5-a]pyrimidine derivatives in enzyme inhibition?

Advanced Research Question

  • Kinase assays : Use recombinant enzymes (e.g., CDK2, Pim-1) with ATP-competitive probes (e.g., ADP-Glo™) to differentiate allosteric vs. orthosteric inhibition .
  • X-ray co-crystallography : Resolve ligand-enzyme complexes (e.g., B-Raf V600E mutant) to identify binding pockets outside catalytic domains .
  • Mutagenesis studies : Introduce point mutations (e.g., T674M in CRF1 receptor) to disrupt allosteric sites and confirm reduced inhibitor efficacy .

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